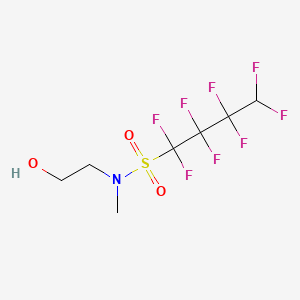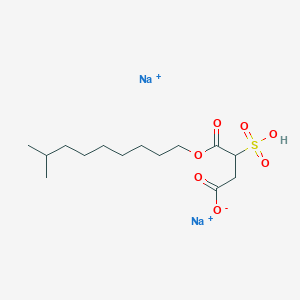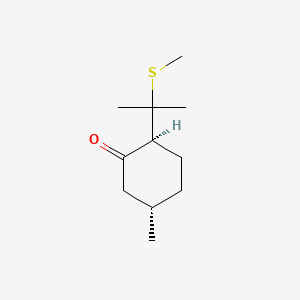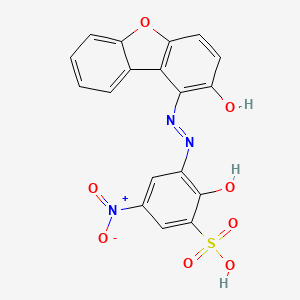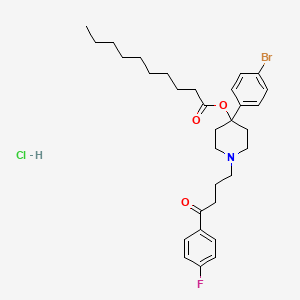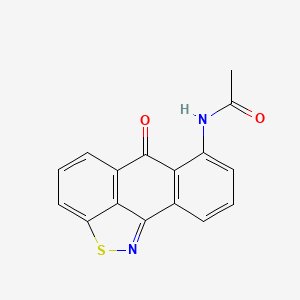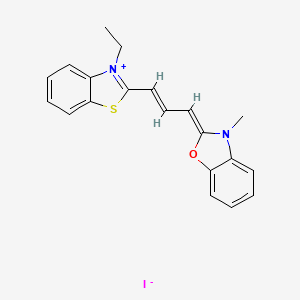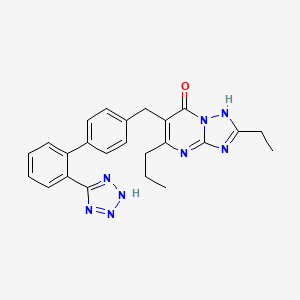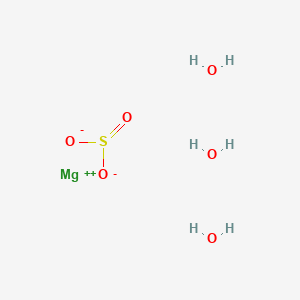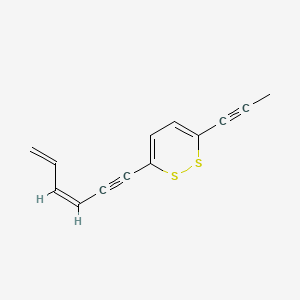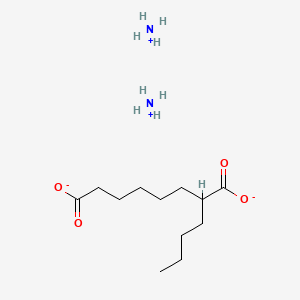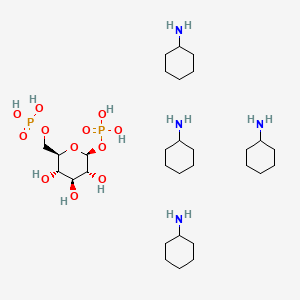
Einecs 298-550-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 298-550-1, also known as β-D-glucose 1,6-bis(dihydrogen phosphate), compound with cyclohexylamine (1:4), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of β-D-glucose 1,6-bis(dihydrogen phosphate) involves the phosphorylation of β-D-glucose. This process typically requires the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired bisphosphate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
β-D-glucose 1,6-bis(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
β-D-glucose 1,6-bis(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: This compound is utilized in studies related to cellular metabolism and enzyme activity.
Industry: It is used in the production of various biochemical products and as an additive in certain industrial processes.
作用機序
The mechanism of action of β-D-glucose 1,6-bis(dihydrogen phosphate) involves its interaction with specific molecular targets, such as enzymes involved in glucose metabolism. The compound acts as a substrate or inhibitor, modulating the activity of these enzymes and affecting metabolic pathways. The phosphorylation state of the compound plays a crucial role in its biological activity.
類似化合物との比較
Similar Compounds
- β-D-glucose 1-phosphate
- β-D-glucose 6-phosphate
- α-D-glucose 1-phosphate
Comparison
Compared to its similar compounds, β-D-glucose 1,6-bis(dihydrogen phosphate) is unique due to its dual phosphorylation, which provides distinct chemical and biological properties. This dual phosphorylation allows it to participate in more complex biochemical pathways and reactions, making it a valuable compound in various research applications.
特性
CAS番号 |
93805-67-5 |
|---|---|
分子式 |
C30H66N4O12P2 |
分子量 |
736.8 g/mol |
IUPAC名 |
cyclohexanamine;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/4C6H13N.C6H14O12P2/c4*7-6-4-2-1-3-5-6;7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h4*6H,1-5,7H2;2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t;;;;2-,3-,4+,5-,6+/m....1/s1 |
InChIキー |
KRQDUKGDTPUTQA-XSFXTZNASA-N |
異性体SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
正規SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


